Regioisomeric Differentiation: para-Substituted Phenylacetic Acid vs. meta-Substituted Analog (CAS 1478992-30-1)
The target compound (CAS 1480380-88-8) positions the 1,2,4-thiadiazol-5-yloxy substituent at the para position of the phenylacetic acid scaffold, whereas the closest catalogued analog (CAS 1478992-30-1) bears the identical substituent at the meta position . This single positional shift changes the vector angle between the carboxylic acid moiety and the thiadiazole ring from approximately 180° (para) to approximately 120° (meta), altering the spatial relationship between the hydrogen-bond donor/acceptor functionalities and the heterocyclic recognition element. Both compounds share identical molecular formula (C10H8N2O3S) and molecular weight (236.25 g/mol), meaning they are indistinguishable by mass-based analytical methods alone and require chromatographic or spectroscopic confirmation prior to use [1].
| Evidence Dimension | Substitution geometry – phenyl ring position of thiadiazolyloxy group |
|---|---|
| Target Compound Data | para-substituted: O=C(O)Cc1ccc(Oc2ncns2)cc1 (SMILES); dihedral angle carboxylic acid–ring plane ~180° |
| Comparator Or Baseline | CAS 1478992-30-1: meta-substituted: O=C(O)Cc1cccc(Oc2ncns2)c1; dihedral angle ~120° |
| Quantified Difference | Approximately 60° difference in vector orientation between acid group and thiadiazole ring; identical molecular weight (236.25 g/mol) and formula (C10H8N2O3S) |
| Conditions | Structural comparison based on SMILES notation and molecular modeling geometry; no experimental co-crystal structures available |
Why This Matters
In medicinal chemistry SAR campaigns, a 60° vector divergence between key pharmacophoric elements can determine whether a compound engages a target binding pocket or fails entirely, making this regioisomeric pair non-interchangeable without empirical validation.
- [1] American Elements. 2-[3-(1,2,4-Thiadiazol-5-yloxy)phenyl]acetic acid – CAS 1478992-30-1, PubChem CID 65275134, MFCD21211335. https://www.americanelements.com (accessed 2026-05-02). View Source
